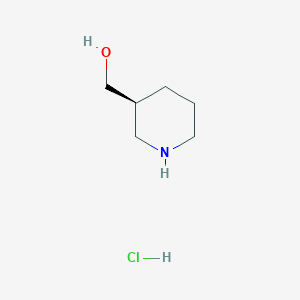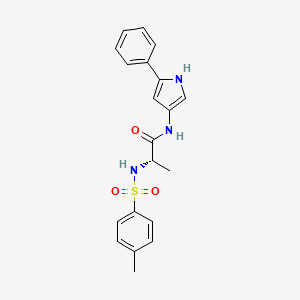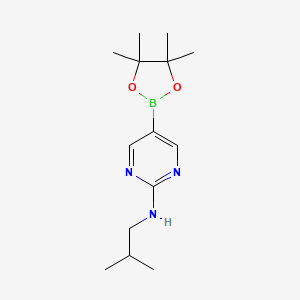![molecular formula C17H21NO B1401470 N-Methyl-2-[(3-methylphenyl)(phenyl)methoxy]ethan-1-amine CAS No. 162191-62-0](/img/structure/B1401470.png)
N-Methyl-2-[(3-methylphenyl)(phenyl)methoxy]ethan-1-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-Methyl-2-[(3-methylphenyl)(phenyl)methoxy]ethan-1-amine involves various organic reactions. Reactions at the benzylic position are crucial for synthesis problems . The process involves free radical bromination, nucleophilic substitution, and oxidation . The initiating step involves N-bromosuccinimide (NBS) losing the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical removes a hydrogen to form succinimide (SH) .Molecular Structure Analysis
The molecular structure of N-Methyl-2-[(3-methylphenyl)(phenyl)methoxy]ethan-1-amine is based on the arylcyclohexylamine family. The molecule consists of a nitrogen atom bonded to a methyl group and a complex organic group that includes a methoxy group and two phenyl rings.Chemical Reactions Analysis
The chemical reactions involving N-Methyl-2-[(3-methylphenyl)(phenyl)methoxy]ethan-1-amine are primarily at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The reactions are facilitated by the presence of N-bromosuccinimide (NBS), which initiates the reaction by losing the N-bromo atom .Physical And Chemical Properties Analysis
N-Methyl-2-[(3-methylphenyl)(phenyl)methoxy]ethan-1-amine is a primary amine, meaning it has one alkyl (or aryl) group on the nitrogen atom . Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom .Aplicaciones Científicas De Investigación
1. Asymmetric Deprotonation and Synthesis
- Application : Used in the enantioselective synthesis of (S)-2-aryl-Boc-pyrrolidines through asymmetric deprotonation.
- Mechanism : Achieved by treating corresponding amines with s-BuLi/(−)-sparteine in various solvents.
- Result : Yields of 46−75% with enantiomeric excesses of 84−96% in toluene.
- Wu, S., Lee, S. P., & Beak, P. (1996)
2. Selectivity in Receptor Binding
- Application : Investigated for its effect on 5-HT1A receptor selectivity over α1-adrenoceptor and D2-like receptor subtypes.
- Method : Analogues of the compound were designed and synthesized to evaluate their affinity and activity.
- Result : Certain derivatives showed high potency and selectivity for 5-HT1A receptors, indicating potential therapeutic applications.
- Del Bello, F. et al. (2017)
3. Inhibitor of Monoamine Oxidase B
- Application : Transformation into irreversible inactivators of monoamine oxidase B (MAO-B).
- Mechanism : Primary amine analogues of the compound were reversible inhibitors, while secondary and tertiary amine analogues were irreversible inhibitors of MAO-B.
- Ding, C., & Silverman, R. (1993)
4. Use in Polymer Solar Cells
- Application : As an acceptor and cathode interfacial material in polymer solar cells.
- Result : Achieved a power conversion efficiency of 3.1% and exhibited high electron mobility.
- Lv, M. et al. (2014)
5. Chelating Ligands for Metals
- Application : Design and synthesis of hexadentate (N3O3) tripodal amine phenol ligand complexes of aluminum, gallium, and indium.
- Result : New ligands provided insights into complexation with group 13 metals.
- Liu, S. et al. (1993)
6. Toxicokinetic Studies
- Application : Studied for phase I and II metabolism, plasma protein binding, and detectability in standard urine screening.
- Result : Extensive metabolization in HepaRG cells; high plasma protein binding and detectability by high-resolution mass spectrometry.
- Richter, L. H. J. et al. (2019)
Propiedades
IUPAC Name |
N-methyl-2-[(3-methylphenyl)-phenylmethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-14-7-6-10-16(13-14)17(19-12-11-18-2)15-8-4-3-5-9-15/h3-10,13,17-18H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBMBEIUFOIQFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC=C2)OCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90776323 | |
| Record name | N-Methyl-2-[(3-methylphenyl)(phenyl)methoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90776323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-[(3-methylphenyl)(phenyl)methoxy]ethan-1-amine | |
CAS RN |
162191-62-0 | |
| Record name | N-Methyl-2-[(3-methylphenyl)(phenyl)methoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90776323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride](/img/structure/B1401398.png)



![2H-Dibenzo[e,g]isoindole](/img/structure/B1401405.png)



![5-Boc-5-azaspiro[2.5]octane](/img/structure/B1401409.png)